molecular formula C11H19NO3 B1430641 Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate CAS No. 1706584-27-1

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate

Cat. No.: B1430641
CAS No.: 1706584-27-1
M. Wt: 213.27 g/mol
InChI Key: LKZVFJZNBAEKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen and one oxygen atom. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate typically involves the reaction of morpholine derivatives with cyclobutylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The exact pathways and molecular targets are often determined through detailed biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(cyclopropylmethyl)morpholine-3-carboxylate
  • Methyl 4-(cyclopentylmethyl)morpholine-3-carboxylate
  • Methyl 4-(cyclohexylmethyl)morpholine-3-carboxylate

Uniqueness

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate is unique due to its specific cyclobutylmethyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized research applications .

Properties

IUPAC Name

methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-11(13)10-8-15-6-5-12(10)7-9-3-2-4-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZVFJZNBAEKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1CC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate
Reactant of Route 6
Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.